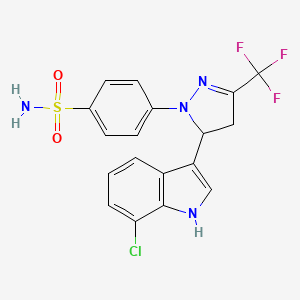
Cox-2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cox-2-IN-1” is a potent and selective COX-2 inhibitor . COX-2 inhibitors, also known as coxibs, are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly target cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain .
Chemical Reactions Analysis
COX-2 inhibitors, including “Cox-2-IN-1”, work by inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid . This inhibition helps reduce inflammation and pain.
Wissenschaftliche Forschungsanwendungen
Ovarian Cancer Survival and COX Enzymes : In ovarian cancer, COX-2 expression is significantly associated with increased hazards of disease progression. Particularly in serous subtypes, higher COX-2 expression is linked with worse overall survival. This suggests the potential of COX inhibitors in ovarian cancer treatment, emphasizing the importance of considering the histologic subtype of the disease (Beeghly-Fadiel et al., 2016).
Roles of Cyclooxygenases (COX-1 and COX-2) : Cyclooxygenase enzymes are crucial in the synthesis of prostaglandins from arachidonic acid. COX-2, particularly, is involved in inflammation and controls cell growth. COX-2 inhibitors may have potential applications not only as anti-inflammatory agents but also in cancer and Alzheimer's disease (Vane et al., 1998).
Cyclooxygenase in Biology and Disease : COX-1 and COX-2 have roles in various physiological situations and disease processes, including inflammation and cancer. Understanding these roles is crucial for the development of targeted treatments (DuBois et al., 1998).
COX-2 in Cellular Dynamics and Cancer : COX-2 induction promotes cell growth, inhibits apoptosis, and enhances cell motility and adhesion. Its upregulation is a key step in carcinogenesis, and inhibiting the COX-2 pathway can reduce tumor incidence and progression. This underlines the significance of COX-2 inhibitors in cancer therapy (Cao & Prescott, 2002).
Cyclooxygenase-2 and Tumor Radioresponse : COX-2 inhibitors may enhance the response of tumors to radiation therapy. They interact in complex ways with radiation, suggesting COX-2 as a potential target for improving cancer radiotherapy (Milas, 2001).
COX-2 in Tumor Angiogenesis : COX-2 contributes to tumor angiogenesis through various mechanisms, including the expression of proangiogenic factors and the production of eicosanoids that stimulate endothelial cell migration. This supports the use of selective COX-2 inhibitors as potential therapeutic agents in treating neoplastic diseases (Gately, 2004).
Reproductive Failures in COX-2 Deficient Mice : COX-2 disruption in mice leads to multiple reproductive failures, indicating its crucial role in various events of early pregnancy. This highlights the importance of COX-2 in reproductive biology (Lim et al., 1997).
Cyclooxygenase-2 in Gastric Carcinoma : COX-2 is expressed in human gastric adenocarcinoma, suggesting its role in the development and progression of gastric cancer. This points to the potential therapeutic targeting of COX-2 in gastric cancer treatment (Ristimäki et al., 1997).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2S/c19-14-3-1-2-12-13(9-24-17(12)14)15-8-16(18(20,21)22)25-26(15)10-4-6-11(7-5-10)29(23,27)28/h1-7,9,15,24H,8H2,(H2,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGPUMDPTVGJCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CNC4=C3C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




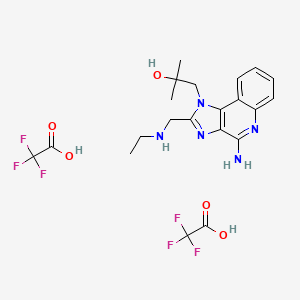
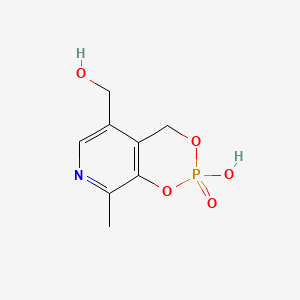
![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
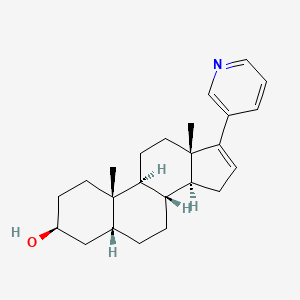
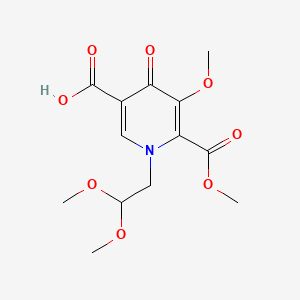

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)